molecular formula C22H19N3OS2 B4609783 N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No.: B4609783
M. Wt: 405.5 g/mol
InChI Key: VTBAXZFXWPRUGD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C22H19N3OS2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.09695459 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

"N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide" derivatives have been synthesized and evaluated for their antitumor activity. These compounds, including classical and nonclassical analogs, target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis in cancer cells. The dual inhibition of these enzymes could lead to potent antitumor effects. For instance, one study described the design, synthesis, and evaluation of derivatives as dual TS and DHFR inhibitors showing nanomolar GI50 values against tumor cells in culture, highlighting the increased potency and spectrum of tumor inhibition (Gangjee et al., 2009).

Pharmacological Evaluation

Further research on these compounds includes their pharmacological evaluation, where derivatives have been assessed for various biological activities. For example, another study synthesized and evaluated new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity. These compounds displayed potent anticancer activity, comparable to doxorubicin, on three human cancer cell lines (Hafez & El-Gazzar, 2017).

Anticonvulsant Agents

Aside from antitumor applications, some derivatives have also been explored for their potential as anticonvulsant agents. A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants, investigating their interaction with specific biotargets related to epilepsy (Severina et al., 2020).

Glutaminase Inhibitors

Another area of research includes the development of glutaminase inhibitors for potential therapeutic use in cancer treatment. Derivatives of the compound have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), an enzyme involved in the metabolism of cancer cells, showing potent inhibitory activity and in vivo efficacy in tumor models (Shukla et al., 2012).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c1-2-15-8-10-17(11-9-15)25-20(26)13-27-21-18-12-19(16-6-4-3-5-7-16)28-22(18)24-14-23-21/h3-12,14H,2,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBAXZFXWPRUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.